molecular formula C11H9ClN2O3S3 B2697198 N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide CAS No. 725711-25-1

N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide

Cat. No.: B2697198
CAS No.: 725711-25-1
M. Wt: 348.9 g/mol
InChI Key: COURAVQVMMYNRY-UHFFFAOYSA-N
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Description

“N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Molecular Structure Analysis

The IUPAC name of the compound is N-((2E)-3-allyl-4-chloro-5-formyl-1,3-thiazol-2(3H)-ylidene)-2-thiophenesulfonamide . The InChI code is 1S/C11H9ClN2O3S3/c1-2-5-14-10(12)8(7-15)19-11(14)13-20(16,17)9-4-3-6-18-9/h2-4,6-7H,1,5H2/b13-11+ .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 348.85 . It is a powder at room temperature .

Scientific Research Applications

Ocular Hypotensive Activity

Sulfonamide derivatives, specifically benzo[b]thiophenesulfonamide compounds, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. Notably, compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester demonstrated significant ocular hypotensive effects in preclinical models, marking them for clinical evaluation (Graham et al., 1989).

Antiviral and Antibacterial Properties

Sulfonamide derivatives of thiadiazoles have shown promise in antiviral and antibacterial applications. For instance, novel thiadiazole sulfonamides exhibited specific anti-tobacco mosaic virus activity, indicating their potential in managing plant viral infections (Chen et al., 2010). Furthermore, certain derivatives displayed significant antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus, comparable to established antibiotics (Gadad et al., 2000).

Anticonvulsant Activity

Sulfonamide-containing azole derivatives have been synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated notable protection against induced convulsions, with one particular derivative providing 100% protection in preclinical models (Farag et al., 2012).

Catalysis and Synthesis Applications

Sulfonamides have also found utility in catalysis and synthetic chemistry. For example, new sulfonamide reagents have been developed and applied as catalysts in the synthesis of heterocyclic compounds, facilitating reactions with high efficiency and yielding products with potential antimicrobial properties (Khazaei et al., 2014).

Cytotoxic Activity

Some novel sulfonamide derivatives have demonstrated cytotoxic activity against cancer cell lines, including breast and colon cancer models, highlighting their potential in developing new anticancer therapies (Ghorab et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide involves the condensation of 4-chloro-5-formyl-2,3-dihydro-1,3-thiazole with propargylamine, followed by the addition of thiophene-2-sulfonyl chloride to form the final product.", "Starting Materials": [ "4-chloro-5-formyl-2,3-dihydro-1,3-thiazole", "propargylamine", "thiophene-2-sulfonyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-chloro-5-formyl-2,3-dihydro-1,3-thiazole with propargylamine in the presence of a base such as potassium carbonate or sodium hydroxide to form N-(prop-2-yn-1-yl)-4-chloro-5-formyl-2,3-dihydro-1,3-thiazole.", "Step 2: Addition of thiophene-2-sulfonyl chloride to N-(prop-2-yn-1-yl)-4-chloro-5-formyl-2,3-dihydro-1,3-thiazole in the presence of a base such as triethylamine or pyridine to form N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-yl]thiophene-2-sulfonamide.", "Step 3: Isolation and purification of the final product by methods such as column chromatography or recrystallization." ] }

CAS No.

725711-25-1

Molecular Formula

C11H9ClN2O3S3

Molecular Weight

348.9 g/mol

IUPAC Name

N-(4-chloro-5-formyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)thiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClN2O3S3/c1-2-5-14-10(12)8(7-15)19-11(14)13-20(16,17)9-4-3-6-18-9/h2-4,6-7H,1,5H2

InChI Key

COURAVQVMMYNRY-UHFFFAOYSA-N

SMILES

C=CCN1C(=C(SC1=NS(=O)(=O)C2=CC=CS2)C=O)Cl

Canonical SMILES

C=CCN1C(=C(SC1=NS(=O)(=O)C2=CC=CS2)C=O)Cl

solubility

not available

Origin of Product

United States

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